(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound "(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a methanone derivative featuring a 3-iodophenyl group linked to a piperazine ring, which is further substituted with a pyridazine moiety bearing a piperidin-1-yl substituent at the 6-position.
Properties
IUPAC Name |
(3-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKOQRMODHRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of piperazine with a suitable halogenated pyridazine derivative under basic conditions to form the piperazinyl-pyridazinyl intermediate.
Iodination: The next step involves the introduction of the iodine atom to the phenyl ring. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Coupling Reaction: The final step involves coupling the iodophenyl intermediate with the piperazinyl-pyridazinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological targets such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: It is explored for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: The compound may affect ion channels, altering cellular ion flux and membrane potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar analogs from the evidence, focusing on substituents, molecular weight, and physical state:
Key Observations :
- Halogenation : The target’s 3-iodophenyl group distinguishes it from analogs with bromo- (BAY10000493) or chloro-substituents (Compound 8p). Iodine’s larger atomic radius may enhance hydrophobic interactions or alter binding kinetics .
- Molecular Weight : The target (~542 g/mol) is heavier than most analogs, which may affect bioavailability or blood-brain barrier penetration compared to lighter compounds like 10a (450 g/mol) .
Pharmacological Limitations
- Solubility : Liquid analogs (e.g., 10a) likely have better solubility than solid-phase compounds (e.g., 8p). The target’s iodine and pyridazine groups may reduce aqueous solubility, necessitating formulation optimization .
- Metabolic Stability : Piperazine-containing compounds are prone to N-dealkylation. The target’s piperidinyl-pyridazine group could either enhance stability (via steric hindrance) or introduce new metabolic hotspots .
Biological Activity
The compound (3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest interactions with various biological targets, particularly in the central nervous system, making it a candidate for drug development aimed at treating psychiatric disorders.
Chemical Structure and Properties
This compound features a 3-iodophenyl group, which enhances biological activity through halogen bonding and electronic effects. The inclusion of piperidine and piperazine moieties indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H19N5O |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898406-36-5 |
Biological Activity
Research indicates that this compound acts as a potent inhibitor of Protein Phosphatase 2A (PP2A) , an enzyme critical for cellular signaling pathways. The inhibition of PP2A can influence various physiological processes, including cell growth and apoptosis, making it a target for cancer therapy.
Potential Pharmacological Effects
- Antidepressant Activity : The piperazine derivatives are often studied for their anxiolytic and antidepressant properties. The compound's structure suggests it may interact favorably with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation.
- Cognitive Function : Interaction studies using molecular docking simulations suggest that the compound has favorable binding affinities to receptors involved in cognitive function, indicating potential applications in treating cognitive disorders.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
-
Inhibition Studies :
- A study demonstrated that derivatives of piperazine showed significant inhibitory activity against acetylcholinesterase (AChE) and urease, with some compounds exhibiting IC50 values as low as 2.14 µM compared to standard drugs .
- Computational models suggest that the compound exhibits interactions with various amino acids, enhancing its pharmacological effectiveness .
-
Molecular Docking Simulations :
- Simulations indicate that the compound binds effectively to serotonin receptors, suggesting its potential use in treating depression and anxiety disorders.
Summary of Biological Activities
The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Notable Activity |
|---|---|
| 1-(4-Piperidinyl)-2-(3-pyridazinyl)ethanone | Antidepressant |
| 4-(Piperidin-1-yl)-2-methylphenol | Anxiolytic |
| 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridine | Antipsychotic |
Q & A
Q. Q1. What analytical methods are recommended for confirming the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify substituent positions and scaffold integrity. For example, aromatic protons in the 3-iodophenyl group typically resonate at δ 7.3–7.7 ppm, while piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Retention times between 11–12 minutes (C18 column, acetonitrile/water gradient) correlate with high purity (>95%) .
- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (e.g., expected deviation <0.3% for carbon) to confirm stoichiometry .
Q. Q2. What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) due to potential respiratory irritation .
- Storage: Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent decomposition.
- Toxicity Mitigation: Immediate rinsing with water is required for skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data during structural validation?
Answer:
- Case Example: Discrepancies between -NMR integration ratios and elemental analysis may arise from residual solvents or hygroscopicity.
- Method: Dry the compound under high vacuum (0.1 mmHg, 24 hours) and re-run NMR. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .
- Data Reconciliation: If elemental analysis shows excess carbon (e.g., 72.95% observed vs. 72.85% calculated), check for incomplete combustion or solvent retention .
Q. Q4. What strategies optimize synthetic yield for analogs with modified piperazine/pyridazine moieties?
Answer:
- Reaction Optimization:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution reactions involving piperazine. Yields improve at 80–100°C with catalytic KI .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems (e.g., water/dichloromethane) .
- Yield Variability: Pilot studies show yields ranging from 8% to 78% for similar scaffolds, influenced by steric hindrance and electron-withdrawing groups .
Experimental Design & Data Analysis
Q. Q5. How to design a robust biological activity assay for this compound?
Answer:
- Control Groups: Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls (DMSO <0.1% v/v) .
- Dose-Response Curves: Use 8–10 concentrations (1 nM–100 µM) in triplicate. Fit data to a sigmoidal model (Hill equation) to calculate IC values.
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .
Q. Q6. How to analyze contradictory bioactivity results across cell lines?
Answer:
- Hypothesis Testing: Differences may arise from cell-specific expression of target proteins (e.g., kinases). Validate via Western blotting or qPCR .
- Meta-Analysis: Cross-reference with public databases (e.g., ChEMBL) to identify structure-activity trends in related compounds .
Computational & Mechanistic Studies
Q. Q7. What computational tools predict binding modes with kinase targets?
Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., pyridazine N-atoms) .
- Molecular Dynamics (MD): Run 100-ns simulations (AMBER force field) to assess stability of predicted complexes. Calculate binding free energies via MM/GBSA .
Q. Q8. How to validate off-target effects using proteome-wide screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
